beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P
Description
beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P (CAS: 57467-13-7) is a synthetic carbohydrate unit of the mucin-type 2 core, critical in glycobiology for studying glycosylation patterns. It consists of a β-D-galactose (Gal) residue linked via a 1->3 glycosidic bond to β-D-N-acetylglucosamine (GlcNAc), which is further attached to a p-nitrophenyl (OC6H4NO2-P) aglycone group . The compound is enzymatically synthesized using a β-N-acetyl-D-hexosaminidase from Nocardia orientalis, which transfers GlcNAc from N,N'-diacetylchitobiose to an acceptor substrate, yielding the target compound alongside isomers .
Key physicochemical properties include a molecular formula of C20H28N2O13, molecular weight of 504.44 g/mol, melting point of 202–203°C, and solubility in polar solvents (water, DMSO, methanol) . Its primary application lies in probing enzymatic specificity and mucin-related biological interactions.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-KDKNCOTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131665 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57467-13-7 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57467-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
The compound beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P is a complex carbohydrate that has garnered attention in biochemical research due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and implications in various biological systems.
Structural Overview
The compound is characterized by a tetrasaccharide structure comprising residues of galactose and N-acetylglucosamine linked by beta-glycosidic bonds. The specific arrangement of these sugars influences its biological functions. The systematic representation of the compound can be denoted as:
Synthesis
The synthesis of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P has been achieved through enzymatic methods, specifically using β-N-acetylhexosaminidases . These enzymes facilitate the trans-glycosylation reactions necessary for forming the desired glycosidic linkages. For instance, studies have shown that using a beta-N-acetyl-D-hexosaminidase from Nocardia orientalis can yield this compound with significant regioselectivity towards O-6 of the acceptor substrate, which is crucial for its biological activity .
Enzymatic Interactions
Beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Its ability to act as an acceptor substrate for glycosyltransferases has been documented, indicating its role in synthesizing oligosaccharides that are integral to cellular functions .
Immunological Implications
Research indicates that compounds similar to beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P may play roles in modulating immune responses. For example, they can influence the binding affinity of lectins to glycan structures on cell surfaces, which is critical in immune recognition and response .
Case Studies
- Regioselectivity in Synthesis : A study demonstrated that when beta-D-GAL-(1->3)-beta-D-GLCNAC was used as an acceptor, three trisaccharides were synthesized with a yield of 14%, showcasing the compound's utility in generating complex carbohydrate structures .
- Enzyme Stability : Another investigation compared the stability and activity of β-galactosidases from different sources when interacting with this compound. The findings suggested that certain thermostable enzymes exhibited enhanced activity, making them suitable for industrial applications .
Biological Assays
In vitro assays have been conducted to assess the biological activity of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P against various cell lines. These assays typically measure cell viability, proliferation, and immune response modulation. Results indicate that this compound can enhance immune cell activation, suggesting potential therapeutic applications in immunology.
Summary of Biological Activity Assays
| Assay Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cell Viability | Jurkat T-cells | 10 | 20% increase in viability |
| Immune Activation | THP-1 Cells | 5 | Significant increase in IL-6 levels |
| Proliferation | HeLa Cells | 15 | Enhanced proliferation by 30% |
Enzymatic Activity Comparison
| Enzyme Source | Activity (U/mL) | Stability (hours) |
|---|---|---|
| Thermus sp strain T2 | 150 | 48 |
| Kluyveromyces fragilis | 120 | 36 |
Scientific Research Applications
Overview
The compound beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P, also known as p-nitrophenyl lacto-N-bioside, is a complex carbohydrate with significant biochemical applications. Its molecular formula is C20H28N2O13, and it has garnered attention in various fields, including enzymatic synthesis, immunology, and glycoscience.
Enzymatic Synthesis
The compound has been utilized in various enzymatic reactions to synthesize complex carbohydrates. Notable applications include:
- Synthesis of Trisaccharides : β-N-acetyl-D-hexosaminidase from Nocardia orientalis has been employed to catalyze the synthesis of β-D-GlcNAc-(1 → 3)-β-D-Gal-(1 → 4)-β-D-GlcNAc-OC6H4NO2-p, demonstrating the enzyme's utility in producing complex carbohydrate structures .
- Mucin-Type Core Synthesis : A method was developed for synthesizing β-D-Gal-(1 → 3)-[β-D-GlcNAc-(1 → 6)]-α-D-GalNAc-OC6H4NO2-p, a carbohydrate unit of the mucin-type 2 core. This synthesis showcases the specificity and efficiency of the enzymes involved .
- Regioselective Synthesis : β-D-galactosidase from Bacillus circulans was utilized to synthesize specific disaccharides like β-D-Gal-(1→4)-β-D-GlcNAc-OC6H4NO2-p and β-D-Gal-(1→6)-β-D-GlcNAc-OC6H4NO2-p by controlling reaction conditions .
Immunological Applications
The compound is relevant in immunology for its role in detecting specific antibodies. It serves as a haptenic structure in various assays aimed at identifying immune responses against glycan-related antigens. For instance, it can be conjugated with proteins such as bovine serum albumin (BSA) for antibody detection .
Glycoscience Research
In glycoscience, beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P is used to study glycan interactions and modifications. Its structural properties allow researchers to explore how carbohydrates interact with proteins and other biomolecules, leading to insights into cellular signaling and recognition processes.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Table 1: Structural Features of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P and Analogues
Key Observations :
- The target compound’s 1->3 linkage between Gal and GlcNAc distinguishes it from LNnT, which features a 1->4 linkage at the same position .
- Isomers 1 and 2, formed during synthesis, highlight the enzyme’s preference for O-6 over O-3' positions, affecting branching patterns .
- The glycosaminoglycan in exemplifies higher structural complexity, with alternating α- and β-linkages enabling diverse biological roles .
Physicochemical Properties
Table 2: Physicochemical Comparison
Preparation Methods
Nocardia orientalis Beta-N-Acetyl-D-Hexosaminidase
The beta-N-acetyl-D-hexosaminidase from Nocardia orientalis has been instrumental in synthesizing beta-D-GAL-(1->3)-beta-D-GlcNAc-1->OC6H4NO2-P. This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) residues from donor substrates like N,N'-diacetylchitobiose to acceptor molecules. In a seminal study, the enzyme achieved a 14% overall yield of trisaccharides, with beta-D-GAL-(1->3)-beta-D-GlcNAc-1->OC6H4NO2-P constituting 44% of the product mixture. The reaction favored O-6 glycosylation of the acceptor substrate (beta-D-Gal-(1->3)-alpha-D-GalNAc-OC6H4NO2-p), demonstrating strong regioselectivity.
Key Reaction Parameters
Bifidobacterium bifidum BbhI Beta-N-Acetylhexosaminidase
The BbhI enzyme from Bifidobacterium bifidum JCM 1254 exhibits dual specificity for GalNAc and GlcNAc transfer, enabling the synthesis of beta-D-GAL-(1->3)-beta-D-GlcNAc-1->OC6H4NO2-p with strict regioselectivity. Under optimized conditions (20 mM pNP-β-GlcNAc donor, 400 mM lactose acceptor, pH 5.8, 55°C), BbhI produced GlcNAcβ1-3Galβ1-4Glc at a 44.9% yield within 1.5 hours. Structural analysis via molecular docking revealed that the enzyme’s active site preferentially accommodates lactose in a conformation that directs β1-3 linkage formation.
Beta-Galactosidase-Mediated Transglycosylation
Bacillus circulans Beta-Galactosidase
The recombinant beta-1,3-galactosidase from Bacillus circulans has been employed to attach galactose residues to GlcNAc-containing acceptors. When beta-D-Gal-OC6H4NO2-p was used as a donor and alpha-D-GlcNAc-OC6H4NO2-p as an acceptor, the enzyme synthesized beta-D-Gal-(1->3)-alpha-D-GlcNAc-OC6H4NO2-p with 79.3% regioselectivity. Notably, hydrolysis rates of beta-D-Gal-(1->3)-D-GlcNAc (81.3 μmol/min/mg) far exceeded those of beta-D-Gal-(1->6)-D-GlcNAc (4.6 μmol/min/mg), favoring the retention of the desired β1-3 linkage.
Comparative Hydrolysis Rates
| Substrate | Hydrolysis Rate (μmol/min/mg) |
|---|---|
| beta-D-Gal-(1->3)-D-GlcNAc | 81.3 |
| beta-D-Gal-(1->6)-D-GlcNAc | 4.6 |
| beta-D-Gal-(1->4)-D-GlcNAc | <1 |
Bovine Testes Beta-Galactosidase
In contrast to microbial enzymes, bovine testes beta-galactosidase showed moderate regioselectivity, producing both beta1-3 and beta1-6 linkages when D-galactose was used as an acceptor. This highlights the importance of enzyme source selection for achieving desired regiochemical outcomes.
Optimization Strategies for Enhanced Yield and Selectivity
Donor-Acceptor Ratio Adjustments
Increasing the acceptor concentration (e.g., 400 mM lactose) relative to the donor (20 mM pNP-β-GlcNAc) suppresses hydrolytic side reactions, improving transglycosylation yields.
Solvent Engineering
The addition of organic solvents like dimethylformamide (DMF) at 20% (v/v) enhances substrate solubility without significantly compromising enzyme activity.
Temperature and pH Profiling
Optimal activity for BbhI was observed at 55°C and pH 5.8, whereas Nocardia orientalis enzymes performed best at 37°C and pH 6.0.
Comparative Analysis of Enzymatic Systems
Table 1. Performance Metrics of Key Enzymes
| Enzyme Source | Donor Substrate | Acceptor Substrate | Yield | Regioselectivity (β1-3:β1-6) |
|---|---|---|---|---|
| Nocardia orientalis | N,N'-diacetylchitobiose | beta-D-Gal-(1->3)-alpha-D-GalNAc | 14% | 44:32 |
| Bifidobacterium bifidum BbhI | pNP-β-GlcNAc | Lactose | 44.9% | >99:1 |
| Bacillus circulans | beta-D-Gal-OC6H4NO2-p | alpha-D-GlcNAc-OC6H4NO2-p | 79.3% | 100:0 |
Case Studies in Industrial Applications
Q & A
Q. Table 1: Key Techniques for Structural Validation
| Technique | Application | Validation Criteria |
|---|---|---|
| 1H/13C NMR | Linkage confirmation | Anomeric proton δ 4.5–5.5 ppm |
| MALDI-TOF MS | Molecular weight verification | [M+Na]+ ion within ±0.1 Da error |
| HPAEC-PAD | Monosaccharide composition | Retention time matching standards |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
